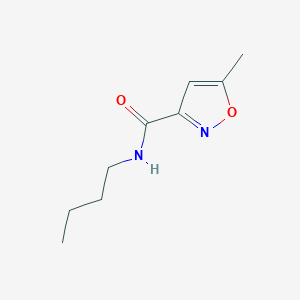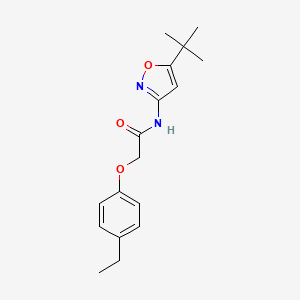![molecular formula C21H26N2O2 B4431412 1-[2-(4-ethylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4431412.png)
1-[2-(4-ethylphenoxy)propanoyl]-4-phenylpiperazine
Übersicht
Beschreibung
1-[2-(4-ethylphenoxy)propanoyl]-4-phenylpiperazine, also known as EPP, is a chemical compound that has been widely studied for its potential use in medical research. EPP is a piperazine derivative that is structurally similar to other compounds that have been shown to have a range of biological activities.
Wirkmechanismus
The mechanism of action of 1-[2-(4-ethylphenoxy)propanoyl]-4-phenylpiperazine is not fully understood, but it is thought to involve modulation of neurotransmitter systems in the brain. This compound has been shown to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, this compound has been shown to modulate the activity of several other signaling pathways in the brain, including the cyclic AMP pathway and the MAP kinase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(4-ethylphenoxy)propanoyl]-4-phenylpiperazine in lab experiments is its ability to modulate several different signaling pathways in the brain. This makes it a potentially useful tool for studying the complex interactions between different neurotransmitter systems and signaling pathways.
One limitation of using this compound in lab experiments is its relatively low potency compared to other compounds that have similar effects on neurotransmitter systems. This may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[2-(4-ethylphenoxy)propanoyl]-4-phenylpiperazine. One area of interest is the development of more potent derivatives of this compound that could be used in a wider range of experiments. Another area of interest is the use of this compound in combination with other compounds to study the interactions between different neurotransmitter systems and signaling pathways.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in medical research. Its ability to modulate several different signaling pathways in the brain makes it a potentially useful tool for studying the complex interactions between different neurotransmitter systems and signaling pathways. Further research is needed to determine its potential as a therapeutic agent in humans and to develop more potent derivatives for use in a wider range of experiments.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-ethylphenoxy)propanoyl]-4-phenylpiperazine has been studied for its potential use in a range of medical research applications. One area of interest is its potential as a treatment for depression and anxiety. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential as a therapeutic agent in humans.
Another area of interest is the potential use of this compound as a tool for studying the function of the central nervous system. This compound has been shown to modulate the activity of several neurotransmitter systems, including serotonin and dopamine. This makes it a potentially useful tool for studying the role of these systems in behavior and cognition.
Eigenschaften
IUPAC Name |
2-(4-ethylphenoxy)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-18-9-11-20(12-10-18)25-17(2)21(24)23-15-13-22(14-16-23)19-7-5-4-6-8-19/h4-12,17H,3,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVXIBRWFBDYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[2-(2-isopropylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4431331.png)



![1-[(5-chloro-2-thienyl)sulfonyl]-4-(cyclopentylcarbonyl)piperazine](/img/structure/B4431363.png)

![1-[2-(2,3-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4431383.png)


![methyl 3-{[(2,4-difluorophenoxy)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4431419.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4431422.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4431440.png)
![2-[(1-adamantylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4431447.png)